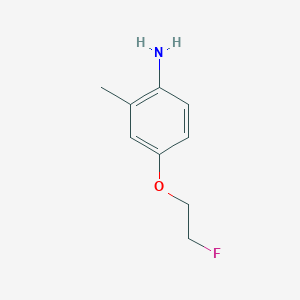

4-(2-Fluoroethoxy)-2-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

4-(2-fluoroethoxy)-2-methylaniline |

InChI |

InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

GRNURYYZWVWFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCF)N |

Origin of Product |

United States |

The Strategic Importance of Arylamine and Fluoroethoxy Groups in Advanced Organic Chemistry

The foundational structure of 4-(2-Fluoroethoxy)-2-methylaniline is built upon two critical chemical motifs: the arylamine and the fluoroethoxy group. Each of these components imparts distinct and valuable properties to the molecule.

Arylamines are a class of organic compounds where an amino group is directly attached to an aromatic ring. Current time information in Bangalore, IN. This structural arrangement results in unique electronic properties and reactivity. Current time information in Bangalore, IN. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which reduces the basicity of the amine compared to its aliphatic counterparts but also activates the ring for electrophilic substitution reactions. Current time information in Bangalore, IN.chemicalbook.com This tunable reactivity makes arylamines exceptionally versatile building blocks in organic synthesis. Current time information in Bangalore, IN. They are pivotal intermediates in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnih.gov The presence and nature of substituents on the aromatic ring can further modulate the arylamine's basicity and reactivity, allowing for fine-tuned chemical design. chemicalbook.comsigmaaldrich.com

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The fluoroethoxy group (-OCH2CH2F), in particular, offers several advantages. The high electronegativity of the fluorine atom can significantly alter the local electronic environment, influencing the acidity (pKa) of nearby functional groups. chemimpex.com This can be crucial for optimizing a drug candidate's bioavailability and interaction with its biological target. chemimpex.com Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. The fluoroethoxy group can also modulate a compound's lipophilicity and conformational preferences, which are key determinants of its pharmacokinetic and pharmacodynamic profiles. chemimpex.com

A Versatile Building Block for Chemical Synthesis

While specific documented syntheses using 4-(2-Fluoroethoxy)-2-methylaniline as a starting material are not extensively reported in publicly available literature, its structure strongly suggests its role as a valuable synthetic intermediate. Its bifunctional nature—a reactive amine group and a modifiable aromatic ring—positions it as a key precursor for constructing more complex molecular architectures.

The amino group can readily participate in a variety of fundamental chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active compounds.

N-alkylation and N-arylation: To introduce further substituents on the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups onto the aromatic ring.

Structurally similar fluoro-substituted anilines, such as 4-fluoro-2-methylaniline (B1329321) and 2-fluoro-4-methylaniline (B1213500), are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comresearchgate.net For instance, 2-fluoro-4-methylaniline is used in the preparation of 6-chloro-5-fluoroindole (B46869) and other complex heterocyclic systems. mdpi.com This highlights the potential of the aniline (B41778) core within the target molecule for similar synthetic applications.

The Expanding Research Landscape of Fluoro Substituted Anilines

The field of fluoro-substituted anilines is an active area of research, driven by the significant impact that fluorine substitution has on molecular properties. Scientists are exploring new methods for the synthesis of these compounds and investigating their applications in various fields.

Recent research has focused on developing more efficient and selective fluorination and amination reactions. sigmaaldrich.com Photocatalysis, for example, has emerged as a powerful tool for the fluoroalkylation of aniline (B41778) derivatives under mild conditions. sigmaaldrich.com The strategic placement of fluorine atoms on the aniline ring is known to influence non-covalent interactions, such as hydrogen and halogen bonds, which can be critical for molecular recognition and crystal engineering.

The utility of fluoro-substituted anilines as precursors in medicinal chemistry is well-established. For example, 4-fluoro-2-methoxy-N-methylaniline is a key intermediate in the synthesis of tyrosine kinase inhibitors used in cancer therapy. cresset-group.com The fluorine atom in these molecules is often crucial for optimizing their pharmacokinetic properties. cresset-group.com The development of new atroposelective synthesis methods for anilides has also been a recent focus, where fluoro-substituted anilines serve as important substrates. mdpi.com

A Potential Scaffold in Medicinal Chemistry Research

Classical and Contemporary Approaches to Aniline Core Formation

The formation of the substituted aniline core is a critical phase in the synthesis of this compound. Both classical and modern organic chemistry techniques can be employed to construct this essential structural motif.

Reductive Amination Pathways for Arylamine Synthesis

A prominent strategy for creating the aniline moiety involves the reduction of a nitroaromatic precursor. This well-established and reliable method typically begins with the nitration of a suitably substituted benzene (B151609) ring, followed by the chemical reduction of the nitro group to an amine.

In a plausible synthetic route to this compound, a key intermediate would be 1-(2-fluoroethoxy)-2-methyl-4-nitrobenzene. The synthesis of this intermediate could potentially be achieved by the nitration of 1-(2-fluoroethoxy)-2-methylbenzene. While the direct nitration of this specific substrate is not extensively documented, the nitration of structurally similar compounds, such as 2-fluoro-1,4-dimethoxybenzene, has been successfully performed using nitric acid to yield the corresponding nitro derivative in high yield. mdpi.com For instance, treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures affords 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the feasibility of nitrating such electron-rich aromatic systems. mdpi.com

Once the nitro-intermediate is obtained, its reduction to the target aniline can be accomplished using various reducing agents. A common and effective method for this transformation is catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov For example, the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline (B49241) has been achieved using Raney Ni and hydrogen gas. nih.gov This highlights a viable method for the reduction step.

An alternative to catalytic hydrogenation is the use of metal-based reducing agents in acidic media. For instance, the reduction of 4-nitroso-3-methyl-phenol to 4-amino-3-methyl-phenol can be achieved using iron in an acidic aqueous medium. google.com

Halogen-Amine Coupling Reactions

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being at the forefront. mendelchemicals.com This methodology allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. mendelchemicals.com

For the synthesis of this compound, a potential precursor would be 1-bromo-4-(2-fluoroethoxy)-2-methylbenzene. The synthesis of this haloaromatic compound could be envisioned starting from 2-methylaniline (o-toluidine) through a sequence of protection, bromination, and deprotection steps, as has been demonstrated for the synthesis of 4-bromo-2-methylaniline. google.com Once the brominated precursor is in hand, a Buchwald-Hartwig amination reaction could be employed. This reaction is highly versatile and has been successfully applied to a wide range of aryl halides and amines, including the synthesis of complex organic semiconductors. nih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the coupling and is typically optimized for each specific substrate pairing. google.comnih.gov

Strategies for Introduction of the 2-Fluoroethoxy Moiety

O-Alkylation Reactions with Fluoroethylating Reagents

A direct and common method for forming the 2-fluoroethoxy ether linkage is through the O-alkylation of a phenolic precursor. In the context of synthesizing this compound, a highly relevant intermediate is 4-amino-3-methylphenol (B1666317). The synthesis of this aminophenol has been reported starting from m-cresol (B1676322) via a nitrosation reaction followed by reduction. google.com

With 4-amino-3-methylphenol in hand, the introduction of the 2-fluoroethoxy group can be achieved via a Williamson ether synthesis. This involves the reaction of the phenoxide, generated by treating the phenol (B47542) with a base, with a suitable 2-fluoroethylating agent such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. To avoid competitive N-alkylation of the amino group, it is often necessary to protect the amine functionality prior to the etherification step. umich.edu A common protecting group for anilines is the acetamide (B32628), which can be introduced by reaction with acetic anhydride (B1165640) and subsequently removed by hydrolysis. google.com A study on the selective alkylation of aminophenols demonstrated that the hydroxyl group can be selectively alkylated after protecting the amino group by condensation with benzaldehyde. umich.eduresearchgate.net

The following table summarizes a potential two-step process for the selective O-alkylation of an aminophenol:

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Protection of Amino Group | Benzaldehyde, Methanol, room temperature | N-Benzylidene-4-amino-3-methylphenol | High | umich.edu, researchgate.net |

| 2 | O-Alkylation | 1-Bromo-2-fluoroethane, K2CO3, Acetone, reflux | N-Benzylidene-4-(2-fluoroethoxy)-2-methylaniline | Good | umich.edu, researchgate.net |

| 3 | Deprotection | Acidic Hydrolysis | This compound | High | umich.edu, researchgate.net |

Nucleophilic Substitution at Fluorine-Substituted Ethers

While less common for the synthesis of fluoroethoxy ethers, nucleophilic aromatic substitution (SNA_r) could be a potential route if a suitable precursor with a good leaving group ortho or para to a strong electron-withdrawing group is available. However, for the synthesis of this compound, this approach is less direct as the starting materials are not as readily accessible as those for the O-alkylation route.

Radiosynthetic Considerations for [18F]-Fluoroethoxy Group Incorporation (if applicable)

For applications in positron emission tomography (PET), the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([18F], t½ ≈ 110 min) is required. The synthesis of [18F]-labeled this compound would necessitate a rapid and efficient radiolabeling step in the final stages of the synthesis.

A common strategy for introducing a [18F]fluoroethyl group is the nucleophilic substitution of a suitable precursor with [18F]fluoride. A highly effective method involves the use of [18F]fluoroethyl tosylate, which can be prepared and then used to alkylate a phenolic precursor. A simplified one-pot method for [18F]-fluoroethylation using [18F]fluoroethyl tosylate has been developed, which avoids the need for azeotropic drying of the cyclotron-produced [18F]fluoride. nih.gov This method has been successfully applied to the radiosynthesis of tracers like [18F]FEDAC and [18F]FET. nih.gov

Alternatively, direct radiofluorination can be achieved by reacting a precursor containing a good leaving group with [18F]fluoride activated by a phase-transfer catalyst such as a kryptofix/potassium carbonate complex. nih.gov For the synthesis of [18F]-4-(2-fluoroethoxy)-2-methylaniline, a suitable precursor would be a tosylate or mesylate derivative of 4-hydroxy-2-methylaniline with the amino group appropriately protected.

The following table outlines a potential radiosynthesis approach:

| Precursor | Labeling Reagent | Conditions | Product | Reference |

| N-Protected-4-(2-tosyloxyethoxy)-2-methylaniline | [18F]KF/Kryptofix 2.2.2 | Heating in an organic solvent | [18F]-N-Protected-4-(2-fluoroethoxy)-2-methylaniline | nih.gov |

| N-Protected-4-hydroxy-2-methylaniline | [18F]Fluoroethyl tosylate | Heating in an organic solvent | [18F]-N-Protected-4-(2-fluoroethoxy)-2-methylaniline | nih.gov |

Subsequent deprotection would yield the final [18F]-labeled tracer. The choice of precursor and labeling method would depend on factors such as precursor stability, labeling efficiency, and the ease of purification of the final radiolabeled product.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is a multi-step process that typically begins with a readily available starting material, such as 3-methyl-4-nitrophenol (B363926). The key steps involve the introduction of the 2-fluoroethoxy group at the para position relative to the methyl group, followed by the reduction of the nitro group to an amine.

A common and effective method for the etherification step is the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This reaction involves the deprotonation of the hydroxyl group of 3-methyl-4-nitrophenol with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic 2-fluoroethyl halide, such as 2-fluoroethyl bromide or iodide, in an SN2 reaction to form the desired ether, 4-(2-fluoroethoxy)-2-methyl-1-nitrobenzene. numberanalytics.com The regioselectivity of this step is dictated by the starting phenol, ensuring the fluoroethoxy group is introduced at the desired position.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com

Following the successful etherification, the subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common choice. wikipedia.org This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. wikipedia.org This approach is often favored due to its high efficiency and the generation of clean byproducts.

Alternatively, metal-based reducing agents in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, can also be used. wikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Etherification: Reaction of 3-methyl-4-nitrophenol with a 2-fluoroethyl halide in the presence of a strong base and a polar aprotic solvent.

Reduction: Conversion of the nitro group of the resulting 4-(2-fluoroethoxy)-2-methyl-1-nitrobenzene to an amino group using a suitable reducing agent.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and ensure high purity of the final product. This involves a systematic investigation of various reaction parameters for both the Williamson ether synthesis and the nitro group reduction steps.

For the Williamson ether synthesis , several factors can be fine-tuned:

Base and Solvent System: The selection of the base and solvent combination significantly impacts the reaction rate and yield. The following table illustrates the effect of different base/solvent systems on the yield of etherification reactions. numberanalytics.com

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85-95 |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90-98 |

| Potassium Carbonate (K₂CO₃) | Acetone | 70-85 |

Temperature and Reaction Time: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. numberanalytics.com Optimization studies aim to find the ideal temperature that provides a good reaction rate without compromising selectivity. Reaction time is also monitored to ensure the reaction proceeds to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times in some Williamson ether syntheses. sacredheart.edu

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial, especially when dealing with reactants that have limited solubility in the reaction medium. numberanalytics.com These catalysts facilitate the transfer of the phenoxide ion into the organic phase, thereby increasing the reaction rate. numberanalytics.com

For the nitro group reduction step, optimization strategies focus on:

Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and its loading can affect the reaction's efficiency and selectivity. wikipedia.orgorganic-chemistry.org The optimal catalyst and its concentration are determined experimentally to achieve complete reduction without affecting other functional groups.

Hydrogen Pressure and Temperature: The pressure of hydrogen gas and the reaction temperature are key parameters in catalytic hydrogenation. Higher pressures and temperatures generally lead to faster reaction rates, but they need to be carefully controlled to prevent over-reduction or side reactions. google.com

Choice of Reducing Agent and Stoichiometry: When using chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, the stoichiometry of the reagent is critical. jsynthchem.com An excess of the reducing agent is often used to ensure complete conversion, but the amount needs to be optimized to minimize waste and simplify purification.

Purification Techniques: After the synthesis, purification is essential to obtain a high-purity product. For anilines, purification can be challenging due to their basic nature and susceptibility to oxidation. lookchem.com Common purification methods include:

Acid-base extraction: The basic aniline can be converted to its water-soluble salt by treatment with an acid, allowing for the removal of non-basic impurities. The aniline can then be regenerated by adding a base. researchgate.net

Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities. beilstein-journals.org

Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method. lookchem.com

The following table summarizes the key optimization parameters for the synthesis of this compound:

| Reaction Step | Parameter to Optimize | Typical Conditions/Reagents |

| Williamson Ether Synthesis | Base | NaH, KOtBu, K₂CO₃ |

| Solvent | DMF, DMSO, Acetone | |

| Temperature | 25-100 °C | |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | |

| Nitro Group Reduction | Reducing Agent/Catalyst | H₂/Pd-C, Fe/AcOH, SnCl₂/HCl, NaBH₄/Catalyst |

| Hydrogen Pressure | 1-10 atm (for catalytic hydrogenation) | |

| Temperature | 25-80 °C | |

| Purification | Method | Acid-base extraction, Column chromatography, Distillation |

By carefully optimizing these conditions, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound.

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

The aniline ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the amino (-NH2), methyl (-CH3), and fluoroethoxy (-OCH2CH2F) groups. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com Similarly, the alkoxy group (-OR) is also a strong activating, ortho/para-directing substituent. vedantu.comtiwariacademy.comucalgary.ca The methyl group provides further activation.

Given that the para position is occupied by the fluoroethoxy group, electrophilic substitution is anticipated to occur at the positions ortho to the strongly activating amino group, which are positions 3 and 5. Steric hindrance from the adjacent methyl group at position 2 may influence the regioselectivity, potentially favoring substitution at position 5. However, the combined directing effects of the amino and fluoroethoxy groups would strongly favor substitution at the positions ortho and para to them.

Typical electrophilic aromatic substitution reactions for activated anilines include halogenation, nitration, and sulfonation. byjus.com For instance, bromination of anilines often proceeds readily without a catalyst. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ | 3-Bromo-4-(2-fluoroethoxy)-2-methylaniline and/or 5-Bromo-4-(2-fluoroethoxy)-2-methylaniline |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(2-fluoroethoxy)-2-methylaniline and/or 5-Nitro-4-(2-fluoroethoxy)-2-methylaniline |

| Sulfonation | H₂SO₄ | 3-Amino-6-(2-fluoroethoxy)-5-methylbenzenesulfonic acid and/or 5-Amino-2-(2-fluoroethoxy)-3-methylbenzenesulfonic acid |

Transformations Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle for a wide array of chemical transformations.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities. wikipedia.orgpearson.com For example, reaction with acetyl chloride would yield N-(4-(2-fluoroethoxy)-2-methylphenyl)acetamide.

Sulfonylation, the reaction with sulfonyl chlorides, produces sulfonamides. This transformation is of significant interest in medicinal chemistry. nih.govnih.govrsc.orgorganic-chemistry.org The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding N-sulfonylated aniline.

Table 2: Representative Acylation and Sulfonylation Reactions

| Starting Material Analogue | Reagent | Product |

| Aniline | Acetic Anhydride | Acetanilide libretexts.org |

| Aniline | Benzenesulfonyl Chloride | N-Phenylbenzenesulfonamide nih.gov |

| Substituted Anilines | Sulfonyl Fluorides | Substituted Sulfonylanilines nih.govresearchgate.net |

Alkylation and Reductive Amination of the Amine Group

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may result in over-alkylation. masterorganicchemistry.com

A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This two-step process involves the initial formation of an imine by reacting the aniline with an aldehyde or ketone, followed by the reduction of the imine to the corresponding secondary amine. For instance, reaction of this compound with a generic aldehyde (R-CHO) followed by a reducing agent like sodium borohydride would yield the N-alkylated product. This method avoids the issue of multiple alkylations. masterorganicchemistry.com

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.comnumberanalytics.comyoutube.com Aryl diazonium salts are highly versatile intermediates that can be transformed into a wide variety of functional groups through reactions such as the Sandmeyer and Balz-Schiemann reactions. byjus.comnumberanalytics.comucla.eduwikipedia.org

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. byjus.comwikipedia.org The Balz-Schiemann reaction is a method to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.orgtaylorfrancis.comscienceinfo.com

Table 3: Potential Products from Diazotization of this compound

| Reaction | Reagents | Potential Product |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl 2. CuCl | 1-Chloro-4-(2-fluoroethoxy)-2-methylbenzene |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr 2. CuBr | 1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene |

| Sandmeyer (Cyanation) | 1. NaNO₂, H⁺ 2. CuCN | 4-(2-Fluoroethoxy)-2-methylbenzonitrile |

| Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat | 1,4-Difluoro-2-(2-fluoroethoxy)-5-methylbenzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Fragmentation Pathways of this compound Under Ionization

Mass spectrometry is a powerful analytical technique that provides insights into the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺•), which then undergoes a series of fragmentation events, yielding characteristic daughter ions. The fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and neutral losses.

The primary fragmentation of the molecular ion of this compound is expected to occur at the ether linkage and the bonds benzylic to the aromatic ring. Key predicted fragmentation pathways include:

Alpha-Cleavage of the Ether: Cleavage of the C-O bond of the fluoroethoxy group is a probable fragmentation route. This can lead to the formation of a resonance-stabilized phenoxy radical cation and the loss of a fluoroethoxy radical, or the formation of a fluoroethoxyl cation and a methylaniline radical.

Benzylic Cleavage: The bond between the aromatic ring and the nitrogen atom can cleave, leading to the loss of the amino group. However, cleavage of the methyl group from the aromatic ring is also possible.

Loss of the Fluoroethyl Group: A significant fragmentation pathway would involve the cleavage of the bond between the oxygen and the fluoroethyl group, resulting in a prominent peak corresponding to the 2-methyl-4-aminophenoxy cation. Subsequent loss of carbon monoxide (CO) from this ion could also be observed.

McLafferty-type Rearrangement: The presence of the ether chain allows for the possibility of a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from the ethyl chain to the aromatic ring system, followed by the elimination of a neutral molecule, such as fluoroethene.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

| Predicted Fragment Ion | Structure | m/z (amu) | Plausible Fragmentation Pathway |

| [M]⁺• | C₉H₁₂FNO⁺• | 169 | Molecular Ion |

| [M - CH₃]⁺ | C₈H₉FNO⁺ | 154 | Loss of a methyl radical |

| [M - CH₂F]⁺ | C₈H₁₀NO⁺ | 136 | Cleavage of the fluoroethoxy group |

| [M - OCH₂CH₂F]⁺ | C₇H₈N⁺ | 106 | Cleavage of the ether bond |

| [C₂H₄F]⁺ | C₂H₄F⁺ | 47 | Fluoroethyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

N-H Vibrations: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups appear in the 2850-3000 cm⁻¹ region.

C-O and C-F Vibrations: The aryl ether C-O stretching vibration will produce a strong absorption band in the range of 1200-1270 cm⁻¹ (asymmetric) and a weaker one around 1000-1075 cm⁻¹ (symmetric). The C-F stretching vibration is expected to give a strong, characteristic absorption in the 1000-1100 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range.

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |

| Amine (-NH₂) | Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1270 | Strong |

| Alkyl Ether (C-O) | Symmetric Stretch | 1000 - 1075 | Medium |

| Fluoroalkane (C-F) | Stretch | 1000 - 1100 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information about its molecular architecture.

The resulting crystal structure would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the atoms.

Conformation: The preferred conformation of the flexible fluoroethoxy side chain relative to the plane of the benzene ring.

Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding involving the amine group and potentially weak C-H···F or C-H···π interactions, which dictate the packing of the molecules in the crystal lattice.

While no published crystal structure for this compound is currently available, the anticipated data from such an analysis would be invaluable for understanding its solid-state properties and for computational modeling studies. The table below outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths (Å) and Angles (°) | The geometry of the molecule. |

| Torsion Angles (°) | The conformation of flexible parts of the molecule. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry Investigations of 4 2 Fluoroethoxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 4-(2-Fluoroethoxy)-2-methylaniline, DFT methods are employed to analyze its geometry, orbital energies, and reactive sites.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are used to find the global minimum on the potential energy surface. researchgate.netelsevierpure.com

The optimization process considers the rotational freedom around several single bonds: the C-O bond of the ethoxy group, the C-C bond of the ethyl chain, and the C-N bond of the amine group. The planarity of the aniline (B41778) ring and the orientation of the methyl and amino groups are also determined. Studies on similar substituted anilines suggest that the amino group is slightly pyramidalized. researchgate.net The flexible fluoroethoxy side chain can adopt multiple conformations, and computational analysis helps identify the most energetically favorable arrangement, which is crucial for understanding its interaction with biological targets or other molecules.

Below is a table of selected, plausible bond lengths and angles for the optimized geometry of this compound, as would be predicted from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(ring)-N | 1.40 Å |

| C(ring)-O | 1.37 Å | |

| C(ethyl)-O | 1.43 Å | |

| C(ethyl)-F | 1.39 Å | |

| C(ring)-C(methyl) | 1.51 Å | |

| Bond Angle | C-N-H | 113° |

| C-O-C | 118° | |

| F-C-C | 109.5° | |

| Dihedral Angle | C(ring)-C(ring)-O-C | ~180° (anti-periplanar) |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comchalcogen.ro A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which are the primary sites for electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring, representing the region where a nucleophilic attack would be most favorable. DFT calculations provide precise energy values for these orbitals and a visual representation of their distribution. researchgate.netresearchgate.net

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

Note: This data is illustrative, based on typical values for substituted anilines, and represents values that would be obtained from DFT calculations. mdpi.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. acs.orgnih.gov

For this compound, the MEP map would show significant negative potential around the highly electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the amino group. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group (N-H) would exhibit a strong positive potential, making them primary sites for interaction with nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com

A hypothetical QSAR study on derivatives of this compound could be performed to predict a specific endpoint, such as toxicity or receptor binding affinity. nih.govresearchgate.net This would involve synthesizing or computationally generating a series of analogues with varied substituents on the aniline ring. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Hammett constants (σ), atomic charges.

Hydrophobicity: LogP (the logarithm of the octanol-water partition coefficient).

Steric properties: Molar refractivity (MR), van der Waals volume.

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, like multiple linear regression, would then be used to build an equation linking these descriptors to the observed activity. nih.gov

| Descriptor Type | Example Descriptor | Significance |

| Hydrophobicity | LogP | Predicts membrane permeability and distribution. |

| Electronic | Hammett constant (σ) | Quantifies electron-donating/withdrawing effects of substituents. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer. |

Note: This table lists descriptors that would be relevant for a QSAR study of aniline derivatives. nih.govmdpi.com

Molecular Dynamics Simulations (if applicable) for Conformational Behavior

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent) over time. rsc.org

For this compound, an MD simulation would be particularly useful for exploring the conformational landscape of the flexible fluoroethoxy side chain. mdpi.comresearchgate.net Such simulations can reveal the preferred orientations of this chain in an aqueous environment, the dynamics of its interaction with water molecules, and the time scale of conformational changes. mdpi.comresearchgate.net This information is critical for understanding how the molecule might fit into a binding pocket of a protein or how its shape fluctuates under different conditions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can be a powerful aid in structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool in chemical research. nih.govresearchgate.netescholarship.org

By calculating the magnetic shielding tensors of the nuclei (¹H, ¹³C, ¹⁹F) in the optimized geometry of this compound, one can predict the corresponding chemical shifts. researchgate.net These predicted shifts can then be compared to experimental data to confirm the structure or to assign specific signals to specific atoms in the molecule. For fluorinated compounds, the prediction of ¹⁹F NMR shifts is particularly valuable due to the large chemical shift range and sensitivity of fluorine to its electronic environment. researchgate.netescholarship.org Scaling factors are often applied to the calculated shielding constants to improve the accuracy of the prediction. nih.gov

| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

| ¹H (N-H₂) | 3.70 | 3.65 |

| ¹H (CH₃) | 2.15 | 2.11 |

| ¹H (OCH₂) | 4.10 | 4.05 |

| ¹H (CH₂F) | 4.65 | 4.60 |

| ¹³C (C-N) | 145.0 | 144.5 |

| ¹³C (C-O) | 152.0 | 151.2 |

| ¹⁹F (CH₂F) | -225.0 | -223.5 |

Note: This data is illustrative. Predicted shifts are calculated from theoretical shielding constants and often scaled for better agreement with experimental values. nih.gov

Applications of 4 2 Fluoroethoxy 2 Methylaniline in Chemical Probe Research and Development Preclinical Focus

Role as a Precursor in the Synthesis of Fluorinated Tracer Scaffolds for Research

4-(2-Fluoroethoxy)-2-methylaniline is a key precursor in the creation of various fluorinated tracer scaffolds. The presence of the 2-fluoroethoxy group is particularly advantageous for developing PET tracers. Fluorine-18 (B77423) ([¹⁸F]) is a favored radionuclide for PET due to its optimal half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.gov The 2-fluoroethoxy moiety provides a convenient site for the introduction of [¹⁸F], often through nucleophilic substitution reactions. nih.govrsc.org

Researchers have utilized this precursor to synthesize a variety of complex molecules. For instance, it is a component in the synthesis of derivatives of pyrazolopyrimidine, which are scaffolds for developing ligands that target the translocator protein (TSPO). nih.govmdpi.com Elevated levels of TSPO are associated with neuroinflammation, making it a significant biomarker for various neurological disorders.

The general strategy involves multi-step synthetic pathways where the this compound core is modified and elaborated to produce the final tracer molecule. rsc.org These synthetic routes are often designed to be efficient and adaptable for radiolabeling in the final step. mdpi.comresearchgate.net

Development of this compound-Derived Probes for In Vitro Receptor Binding Assays

Before a potential PET tracer can be used in living subjects, its interaction with the biological target must be thoroughly characterized. This is where in vitro receptor binding assays play a crucial role. Probes derived from this compound are synthesized and tested to determine their affinity and selectivity for specific receptors, enzymes, or transporters.

A common application is in the development of ligands for the translocator protein (TSPO). nih.govmdpi.com For example, derivatives of this compound have been incorporated into pyrazolopyrimidine acetamide (B32628) structures. These compounds are then evaluated in competitive binding assays using established radioligands to determine their binding affinity (Ki) for TSPO. nih.gov

These in vitro assays are essential for:

Confirming Target Engagement: Verifying that the newly synthesized probe binds to the intended biological target.

Determining Binding Affinity: Quantifying how strongly the probe binds to the target. A high affinity is often desirable for a successful imaging agent.

Assessing Selectivity: Testing the probe's binding to other related and unrelated targets to ensure it is specific.

The data from these assays guide the selection of the most promising candidates for further development, including radiolabeling and in vivo studies.

Investigation of Structural Modifications of this compound for Enhanced Binding Affinity to Biological Targets in Research

To improve the properties of a potential PET tracer, researchers systematically modify its chemical structure. Starting with the this compound scaffold, various chemical groups can be altered or added to enhance binding affinity and selectivity for the biological target.

In the context of TSPO ligands, for example, modifications to the pyrazolopyrimidine core, which is attached to the 4-(2-fluoroethoxy)phenyl group derived from the initial precursor, have been explored. One study reported that a diethyl substitution on the pyrazolopyrimidine ring resulted in a significant 36-fold improvement in binding affinity for TSPO compared to the parent compound. mdpi.com

These structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. By making incremental changes to the molecule and evaluating the impact on binding affinity, researchers can identify key structural features that govern the interaction with the target. This iterative process of design, synthesis, and testing allows for the optimization of the probe's properties. nih.govresearchgate.net

Table 1: Impact of Structural Modifications on TSPO Binding Affinity

| Compound | Modification | Binding Affinity (Ki, nM) |

| DPA-714 | Standard reference | ~7.0 |

| [¹⁸F]VUIIS1008 | Diethyl substitution | 0.18 mdpi.com |

This data illustrates how targeted structural changes can dramatically improve the performance of a molecular probe.

Synthesis of Radiolabeled [¹⁸F]-Analogues of this compound Derivatives for Preclinical Imaging Research

The ultimate goal of developing these probes is often for use in PET imaging. This requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]), into the molecule. The 2-fluoroethoxy group on the this compound precursor is specifically designed for this purpose.

The radiosynthesis of [¹⁸F]-labeled analogues typically involves a nucleophilic substitution reaction where a leaving group, such as a tosylate or mesylate, is replaced with [¹⁸F]fluoride. nih.govrsc.org This reaction is often carried out in the final step of the synthesis to minimize the handling of radioactive material and to maximize the radiochemical yield. nih.govnih.gov

For example, the precursor for the TSPO ligand [¹⁸F]DPA-714, which contains the this compound-derived moiety, is reacted with [¹⁸F]fluoride to produce the final radiotracer. nih.gov The synthesis is often automated using specialized modules to ensure reproducibility and radiation safety. mdpi.comresearchgate.net

The resulting radiolabeled probe must then be purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before it can be used in preclinical imaging studies. nih.gov

Preclinical Biodistribution Studies of this compound Derived Probes in Animal Models

Once a radiolabeled probe has been successfully synthesized and characterized in vitro, its behavior in a living organism is assessed through preclinical biodistribution studies in animal models, such as mice or rats. nih.gov These studies provide crucial information about the probe's pharmacokinetics—its absorption, distribution, metabolism, and excretion.

In a typical biodistribution study, the [¹⁸F]-labeled probe is administered to the animal, and at various time points, tissues and organs are collected and their radioactivity is measured. nih.govnih.gov This data reveals where the probe accumulates in the body and how quickly it is cleared.

For probes targeting the brain, such as TSPO ligands, it is essential to demonstrate that the probe can cross the blood-brain barrier and accumulate in brain regions where the target is expressed. nih.gov For example, studies with [¹⁸F]DPA-714 have shown uptake in TSPO-rich regions of the brain. nih.gov

These studies also help to identify any potential off-target accumulation that could lead to unwanted side effects or interfere with the interpretation of the imaging signal. The results of biodistribution studies are critical for evaluating the suitability of a probe for further development and for planning future imaging experiments. nih.gov

Advanced Analytical Methodologies for Research Grade 4 2 Fluoroethoxy 2 Methylaniline

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating and quantifying the components of a chemical mixture. For 4-(2-Fluoroethoxy)-2-methylaniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in ensuring the high purity required for research applications.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the quantitative purity of this compound. This technique is favored for its high resolution, sensitivity, and accuracy in separating non-volatile and thermally sensitive compounds.

A typical HPLC method for the analysis of substituted anilines involves a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the main compound from its impurities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aniline (B41778) derivative exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30 min, 20-80% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥98% is often required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.com This method combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer to provide detailed structural information about the impurities. thermofisher.com

The process involves injecting a vaporized sample into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of impurities by comparing the spectra to established libraries or through interpretation of the fragmentation patterns. thermofisher.com GC-MS is particularly useful for detecting starting materials, by-products, and degradation products that may be present in trace amounts. thermofisher.com A comparison of GC/MS and GC/MS-MS has shown that both methods yield results with deviations of less than 10% from each other. d-nb.inforesearchgate.net

Table 2: Potential Impurities Identifiable by GC-MS

| Impurity Name | Potential Origin |

| 2-Methylaniline | Incomplete ethoxylation |

| 4-Fluoro-2-methylphenol | Hydrolysis of starting material |

| Unreacted starting materials | Incomplete reaction |

| Dimerized by-products | Side reactions during synthesis |

Titration Methods for Quantification of Amine Content

Titration is a classic and reliable analytical method for determining the concentration of a specific substance. For this compound, which is an aromatic amine, non-aqueous acid-base titration is the most suitable method for quantifying the amine content. uomustansiriyah.edu.iqmt.com Aromatic amines are generally weak bases and their successful titration often requires a non-aqueous solvent to enhance their basicity. uomustansiriyah.edu.iq

In this procedure, the sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. mt.commt.com The solution is then titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. mt.commt.com The endpoint of the titration can be determined potentiometrically using a pH electrode or with a visual indicator. uomustansiriyah.edu.iqdss.go.th The amine content is calculated based on the volume of titrant required to neutralize the amine. This method provides a direct measure of the molar amount of the primary amine group in the sample.

Moisture Content Determination in Research Samples

The presence of moisture in research-grade this compound can affect its stability, reactivity, and accurate weighing for experiments. Therefore, precise determination of water content is crucial. The Karl Fischer titration is the most widely used method for this purpose due to its high accuracy, precision, and specificity for water. metrohm.com

This method is based on a chemical reaction between water and a Karl Fischer reagent, which consists of iodine, sulfur dioxide, a base (typically imidazole), and a solvent (usually methanol). The titration can be performed volumetrically or coulometrically. For low moisture content, the coulometric method is preferred for its higher sensitivity. A specialized Karl Fischer titrator is used to perform the analysis, and the results are typically expressed as a percentage or in parts per million (ppm) of water in the sample. A patent describes a method for measuring moisture in organic amines by adding a stabilizer, such as zinc sulfate, to the titration container to prevent side reactions that could lead to inaccurate results. google.com

Table 3: Summary of Analytical Methods

| Analytical Method | Purpose | Key Information Obtained |

| HPLC | Quantitative Purity Assessment | Percentage purity of the main compound |

| GC-MS | Impurity Profiling | Identification and quantification of volatile impurities |

| Non-aqueous Titration | Quantification of Amine Content | Molar concentration of the amine functional group |

| Karl Fischer Titration | Moisture Content Determination | Percentage or ppm of water in the sample |

Future Research Avenues and Prospects for 4 2 Fluoroethoxy 2 Methylaniline

Exploration of Novel Synthetic Pathways to the Compound

The synthesis of 4-(2-fluoroethoxy)-2-methylaniline is not yet widely reported, presenting an opportunity for the development of novel and efficient synthetic routes. A plausible and classical approach would be the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This method would involve the reaction of 4-amino-3-methylphenol (B1666317) with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide) in the presence of a base.

A key challenge in this synthesis is the potential for competing N-alkylation of the aniline (B41778) nitrogen. To circumvent this, a common strategy involves the protection of the amine group, for example, through acetylation with acetic anhydride (B1165640). google.com The protected intermediate, N-(4-hydroxy-2-methylphenyl)acetamide, could then undergo the Williamson ether synthesis, followed by deprotection of the acetyl group to yield the final product. A similar multi-step synthesis is employed for related compounds like 4-bromo-2-methylaniline, which involves arylamine protection, a subsequent reaction, and finally deprotection. google.com

Another potential pathway could start from 2-methyl-4-nitrophenol. This would involve the etherification of the phenolic hydroxyl group with a 2-fluoroethylating agent, followed by the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation with palladium on carbon, or the use of metals like iron in acidic media. youtube.com

Table 1: Potential Synthetic Pathways for this compound

| Starting Material | Key Steps | Potential Challenges |

| 4-Amino-3-methylphenol | 1. Protection of the amine group (e.g., acetylation). 2. Williamson ether synthesis with a 2-fluoroethyl halide. 3. Deprotection of the amine group. | Competing N-alkylation if amine is not protected. |

| 2-Methyl-4-nitrophenol | 1. Williamson ether synthesis with a 2-fluoroethyl halide. 2. Reduction of the nitro group. | Harsh conditions for ether synthesis might affect the nitro group. |

Development of Eco-Friendly and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. instras.com Future research on the synthesis of this compound should focus on green chemistry principles. This could involve exploring catalyst- and solvent-free conditions, similar to the synthesis of some 2-anilino nicotinic acid derivatives which can be achieved by heating the reactants together without a solvent or catalyst. nih.govresearchgate.net

The use of phase-transfer catalysts could also offer a greener alternative for the Williamson ether synthesis step, potentially allowing the reaction to proceed under milder conditions and with less hazardous solvents. youtube.com Furthermore, enzymatic or biocatalytic methods, which are increasingly used for the synthesis of polyaniline derivatives, could be investigated. For instance, horseradish peroxidase has been used to polymerize aniline monomers that are difficult to polymerize through conventional chemical methods. rsc.org Investigating enzymatic approaches for the synthesis of the monomer itself is a viable research direction.

Another sustainable approach could be the use of one-pot procedures, which reduce waste and improve efficiency by minimizing the number of work-up and purification steps. nih.gov For example, a one-pot oxidation and reductive dimerization of anilines has been developed for the synthesis of azoxybenzenes in an environmentally friendly manner. nih.gov

Unexplored Derivatization Reactions and Expanding Chemical Space

The aniline functional group in this compound is a versatile handle for a wide range of derivatization reactions, allowing for the expansion of the chemical space and the creation of novel molecules with potentially interesting properties.

One area of exploration is the synthesis of amide and sulfonamide derivatives. The reaction of the aniline with various acyl chlorides or sulfonyl chlorides would yield a library of new compounds. The electronic properties of the fluoroethoxy and methyl groups would influence the reactivity of the aniline and the properties of the resulting amides and sulfonamides.

Furthermore, the aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. For example, a Sandmeyer-type reaction could be used to replace the amino group with a halogen, a cyano group, or a hydroxyl group.

The synthesis of novel polymers is another exciting avenue. Polyaniline (PANI) and its derivatives are conducting polymers with numerous applications. researchgate.net The polymerization of this compound, either alone or as a copolymer with other aniline derivatives, could lead to new materials with tailored electronic and physical properties. researchgate.netnih.govrsc.org The presence of the fluoroethoxy group could enhance the solubility and processability of the resulting polymer.

Potential for this compound in Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, making them promising candidates for applications in materials science, particularly in organic electronics. rsc.org The fluorine atom in the fluoroethoxy group of this compound is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org

Consequently, derivatives of this compound could be investigated as building blocks for:

Organic Light-Emitting Diodes (OLEDs): By incorporating this aniline derivative into larger conjugated systems, it may be possible to develop new emitters or host materials for OLEDs with improved efficiency and stability.

Organic Field-Effect Transistors (OFETs): The influence of the fluoroethoxy group on the solid-state packing and intermolecular interactions could lead to materials with enhanced charge carrier mobility, a key parameter for OFET performance.

Dyes and Pigments: The aniline moiety is a common component of many dyes. acs.org Derivatization of this compound could lead to the synthesis of novel colorants with specific absorption and emission properties, potentially enhanced by the presence of the fluorine atom.

Emerging Roles in Advanced Chemical Biology Probe Development

Chemical probes are essential tools for studying biological processes in their native environment. wikipedia.org The unique properties of this compound make it an interesting scaffold for the development of such probes.

A particularly promising application lies in the field of Positron Emission Tomography (PET) imaging. The introduction of the fluorine-18 (B77423) (¹⁸F) isotope into the fluoroethoxy group would create a PET radiotracer. The synthesis of such ¹⁸F-labeled fluoroethoxy-containing molecules, like tryptophan analogues, has been successfully achieved for tumor imaging. nih.govnih.gov These tracers are typically synthesized via nucleophilic substitution with [¹⁸F]fluoride. radiologykey.com

Given that aniline derivatives can be designed to target specific biological molecules, an ¹⁸F-labeled version of a this compound derivative could be developed as a novel PET ligand for imaging specific enzymes or receptors in the body. The development of such probes would require the synthesis of a suitable precursor for the radiolabeling step, for example, by replacing the fluorine atom with a good leaving group like a tosylate.

Furthermore, the aniline group can be functionalized with other reporter groups, such as fluorophores or biotin (B1667282) tags, to create probes for a variety of biological assays, including fluorescence microscopy and affinity purification. ljmu.ac.uk The design and synthesis of such probes based on the this compound scaffold is a rich area for future research. nih.govresearchgate.net

Q & A

Q. What are the established synthetic methodologies for 4-(2-Fluoroethoxy)-2-methylaniline, and what key reaction parameters influence yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-fluoroethanol with a suitably substituted nitroarene precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can introduce the 2-fluoroethoxy group. Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Base strength : Strong bases (e.g., NaH, K₂CO₃) improve deprotonation of the hydroxyl group in fluoroethanol .

- Temperature control : Excessive heat may lead to side reactions like oxidation of the aniline group .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.5–7.5 ppm), methyl group (δ 2.3 ppm), and fluoroethoxy chain (δ 4.5–4.7 ppm for -OCH₂CF₂H) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₉H₁₁FNO₂: calc. 200.0821) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactive sites of this compound?

- Methodological Answer: Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are widely used to model the compound’s electronic properties . Key steps include:

- Geometry optimization : Basis sets like 6-31G(d,p) accurately describe bond lengths and angles.

- Frontier molecular orbital analysis : Identify reactive sites via HOMO-LUMO gaps; the fluoroethoxy group often lowers LUMO energy, enhancing electrophilicity .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., between the fluorine lone pairs and aromatic π-system) .

Limitations: Standard DFT may underestimate dispersion forces in fluoroalkyl-aromatic interactions. Pairing with empirical corrections (e.g., Grimme’s D3) improves accuracy .

Q. What experimental strategies elucidate the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer:

- Enzyme assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) to measure IC₅₀ values. For example, pre-incubate the compound with recombinant enzymes and monitor metabolite formation via LC-MS .

- Molecular docking : Compare binding affinities of the compound and its derivatives using software like AutoDock Vina. The fluoroethoxy group may enhance hydrophobic interactions with enzyme active sites .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying fluorine position or methyl group size) to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer: Systematic optimization involves:

- Design of Experiments (DoE) : Vary solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Cs₂CO₃), and temperature in a factorial design to identify optimal conditions .

- Kinetic profiling : Use in situ IR spectroscopy to monitor reaction progress and detect intermediates (e.g., nitroso derivatives) that may reduce yield .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) can accelerate coupling reactions but may require strict oxygen-free conditions to prevent byproducts .

Q. What degradation pathways should be prioritized in stability studies of this compound?

- Methodological Answer:

- Oxidative degradation : Expose the compound to H₂O₂ or atmospheric O₂ and analyze via GC-MS for quinone formation .

- Hydrolytic degradation : Test stability in buffered solutions (pH 1–13) at 40°C; the fluoroethoxy group is susceptible to hydrolysis under acidic conditions, releasing HF .

- Photodegradation : Use UV-visible light exposure (300–400 nm) to assess aryl-amine bond cleavage, monitored by HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.